Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate is an organic compound with the molecular formula C11H14O3Si and a molecular weight of 222.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a trimethylsilyl-ethynyl group and a methyl ester group. It is a clear, pale liquid that offers a unique blend of reactivity and selectivity, making it an invaluable tool for advanced chemical applications .
Preparation Methods
The synthesis of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate typically involves the copper-catalyzed reactions of furan derivatives. One common method includes the reaction of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) in the presence of a copper catalyst . This method yields high amounts of the desired product and is widely used in both laboratory and industrial settings.
Chemical Reactions Analysis
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial chemical processes .
Mechanism of Action
The mechanism of action of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate involves its reactivity with various molecular targets. The trimethylsilyl-ethynyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring provides stability and contributes to the compound’s unique chemical properties. The molecular pathways involved in its reactions are influenced by the specific conditions and reagents used .
Comparison with Similar Compounds
Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar furan ring structure but with different substituents, leading to distinct chemical properties and applications.
Furan, 2-methyl-5-(1,1,5-trimethyl-5-hexenyl): Another furan derivative with different substituents, used in various chemical processes.
5-Ethyl-2-methyl-4-[(trimethylsilyl)oxy]furan-3(2H)-one: This compound shares the trimethylsilyl group but has a different overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C11H14O3Si |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
methyl 5-(2-trimethylsilylethynyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H14O3Si/c1-13-11(12)10-6-5-9(14-10)7-8-15(2,3)4/h5-6H,1-4H3 |
InChI Key |
BHJWKIMSFLRYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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